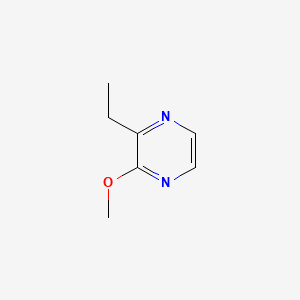

2-Ethyl-3-methoxypyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-6-7(10-2)9-5-4-8-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCILIMHENXHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067124 | |

| Record name | Pyrazine, 2-ethyl-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

90.00 °C. @ 40.00 mm Hg | |

| Record name | 3-Ethyl-2-methoxypyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25680-58-4 | |

| Record name | 2-Ethyl-3-methoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25680-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3-methoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025680584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethyl-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-ethyl-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-3-METHOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBM5LD0WE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Ethyl-2-methoxypyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Pathway of 2-Ethyl-3-methoxypyrazine in Plants: A Technical Guide for Researchers

Introduction: The Subtle Art of Green Aromas

Methoxyprazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that play a pivotal role in the sensory landscape of numerous plants and their derived products.[1] These molecules are the chemical architects behind the characteristic "green" or "vegetative" aromas in foods and beverages, such as the bell pepper notes in Cabernet Sauvignon wines or the earthy scent of raw potatoes.[1] Among these, 2-ethyl-3-methoxypyrazine (ETMP) is a less-studied yet significant contributor to the aromatic profile of certain plant species.[2] With an extremely low sensory detection threshold, even trace amounts of ETMP can profoundly influence the perceived flavor and quality. This technical guide provides an in-depth exploration of the current understanding of the ETMP synthesis pathway in plants, offering a valuable resource for researchers in agronomy, food science, and drug development.

A Hypothesized Biosynthetic Pathway of this compound

While the biosynthetic pathways for other prevalent methoxypyrazines like 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP) have been partially elucidated, the precise route to ETMP remains a subject of scientific inquiry. However, by drawing parallels with its better-understood analogues, a plausible pathway can be proposed. The biosynthesis is believed to originate from an amino acid precursor, which provides the characteristic ethyl side chain, followed by the formation of the pyrazine ring and a final methylation step.

The Amino Acid Precursor: A Point of Divergence

The alkyl side chains of IBMP, IPMP, and 3-sec-butyl-2-methoxypyrazine (SBMP) are derived from the amino acids L-leucine, L-valine, and L-isoleucine, respectively. Following this logic, the ethyl group of ETMP is likely derived from an amino acid that can provide a two-carbon side chain. While there is no direct experimental evidence in plants, L-isoleucine stands as a strong candidate. Through a series of enzymatic reactions, L-isoleucine can be catabolized to produce intermediates that could potentially be channeled into the pyrazine pathway.

Formation of the Hydroxypyrazine Intermediate

The core of the biosynthetic pathway is the formation of the heterocyclic pyrazine ring. It is hypothesized that an amino acid-derived intermediate condenses with a dicarbonyl species, such as glyoxal or a derivative, to form a dihydropyrazine. Subsequent oxidation leads to the formation of the aromatic 2-ethyl-3-hydroxypyrazine (EHP). This non-volatile hydroxylated intermediate is the direct precursor to the final, volatile methoxypyrazine.

The Final Step: O-Methylation

The conversion of the non-aromatic EHP to the potently aromatic ETMP is catalyzed by a class of enzymes known as O-methyltransferases (OMTs).[1] These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate the hydroxyl group on the pyrazine ring.[2] In grapevine (Vitis vinifera), several OMTs have been identified and characterized for their role in the methylation of various hydroxypyrazine precursors.[3] It is highly probable that one or more of these enzymes are also responsible for the final step in ETMP biosynthesis.

Quantitative Analysis of this compound

Accurate quantification of ETMP in plant tissues is crucial for understanding its biosynthesis, regulation, and impact on aroma. Due to its high volatility and low concentration, a sensitive and specific analytical method is required. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[4]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a generalized workflow for the quantification of ETMP in plant tissues, such as grape berries. Optimization may be required depending on the specific matrix.

1. Sample Preparation:

-

Obtain a representative sample of the plant tissue (e.g., 50 grape berries).

-

Freeze the sample in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic mill.

-

Weigh a precise amount of the homogenized tissue (e.g., 10 g) into a suitable vial (e.g., 20 mL headspace vial).

-

Add a known concentration of a suitable internal standard, such as a deuterated analogue of a related methoxypyrazine (e.g., d3-IBMP), to correct for matrix effects and variations in extraction efficiency.

-

Add a saturated solution of sodium chloride (e.g., 2 g of NaCl) to increase the volatility of the analytes.

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Extraction:

-

Place the vial in an autosampler tray equipped with a heating and agitation module.

-

Equilibrate the sample at a specific temperature (e.g., 50°C) for a set time (e.g., 10 minutes) with agitation to facilitate the release of volatile compounds into the headspace.

-

Expose a conditioned SPME fiber (e.g., 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) at the same temperature to adsorb the analytes.[5]

3. GC-MS Analysis:

-

After extraction, the SPME fiber is immediately transferred to the heated injection port of the GC-MS system.

-

Thermally desorb the analytes from the fiber onto the GC column (e.g., at 250°C for 5 minutes in splitless mode).

-

Separate the compounds on a suitable capillary column (e.g., a mid-polarity column like a DB-WAX or HP-5ms).

-

Employ a temperature gradient program to achieve optimal separation of the target analytes from other matrix components. For example, start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/minute.

-

The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[3][4] Monitor characteristic ions for ETMP (e.g., m/z 138, 123, 94) and the internal standard.[6]

4. Quantification:

-

Generate a calibration curve using standards of known ETMP concentrations.

-

Calculate the concentration of ETMP in the sample based on the peak area ratio of the analyte to the internal standard and by referencing the calibration curve.

Occurrence and Concentration of this compound in Plants

ETMP has been detected in several plant species, most notably in grape varieties such as Cabernet Sauvignon.[2] However, its concentration is typically very low, often at the nanogram per liter (ng/L) or part-per-trillion (ppt) level.[2] The accumulation of ETMP, like other methoxypyrazines, is influenced by genetic factors and environmental conditions, such as sun exposure and temperature during the growing season.

| Plant Species | Cultivar/Variety | Tissue | Reported Concentration (ng/L or ng/kg) | Reference |

| Vitis vinifera L. | Cabernet Sauvignon | Berries | Up to 1.79 | [2] |

| Vitis vinifera L. | Cabernet Sauvignon | Must/Wine | Often below quantification limits | [7] |

This table summarizes available quantitative data. The low number of entries highlights the need for further research into the occurrence of ETMP across a wider range of plant species.

Conclusion and Future Directions

The biosynthesis of this compound in plants represents a fascinating area of plant biochemistry that is still being unraveled. While a plausible pathway can be proposed based on our understanding of related compounds, definitive experimental validation is needed to identify the specific amino acid precursor and the enzymes involved in the formation of the pyrazine ring. Advances in metabolomics and genomics will undoubtedly play a crucial role in filling these knowledge gaps.

For researchers and professionals in related fields, the ability to accurately measure and understand the formation of ETMP is of paramount importance. The methodologies outlined in this guide provide a solid foundation for further investigation into this potent aroma compound. Future research should focus on:

-

Isotopic labeling studies to definitively identify the precursor of the ethyl side chain.

-

Enzyme assays to characterize the specific O-methyltransferases responsible for the final methylation step.

-

Quantitative trait locus (QTL) analysis to identify the genetic basis for variations in ETMP accumulation among different plant varieties.

By continuing to explore the synthesis of this compound, we can gain deeper insights into plant secondary metabolism and develop new strategies for modulating the flavor profiles of important agricultural crops.

References

-

Dunlevy, J. D., Dennis, E. G., Soole, K. L., Perkins, M. V., Davies, C., & Boss, P. K. (2011). Biosynthesis of methoxypyrazines: elucidating the structural/functional relationship of two Vitis vinifera O-methyltransferases capable of catalyzing the putative final step of the biosynthesis of 3-alkyl-2-methoxypyrazine. Journal of Agricultural and Food Chemistry, 59(13), 7310–7316. Available at: [Link]

-

Ryona, I., Pan, B. S., & Sacks, G. L. (2009). Rapid measurement of 3-alkyl-2-methoxypyrazine content of winegrapes to predict levels in resultant wines. Journal of Agricultural and Food Chemistry, 57(18), 8250–8257. Available at: [Link]

-

Sala, C., Busto, O., Guasch, J., & Zamora, F. (2005). Contents of 3-alkyl-2-methoxypyrazines in musts and wines from Vitis vinifera variety Cabernet Sauvignon: influence of irrigation and plantation density. Journal of the Science of Food and Agriculture, 85(7), 1131-1136. Available at: [Link]

-

Zhang, P., Liu, D., Duan, C., & Yan, G. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. Foods, 11(12), 1797. Available at: [Link]

-

Ryona, I., Pan, B. S., & Sacks, G. L. (2009). Rapid measurement of 3-alkyl-2-methoxypyrazine content of winegrapes to predict levels in resultant wines. Journal of Agricultural and Food Chemistry, 57(18), 8250-8257. Available at: [Link]

-

Shimadzu. (n.d.). Scan Mode and SIM Mode. Shimadzu (Europe). Available at: [Link]

-

Lei, Y., Zhu, B. Q., & Pan, Q. H. (2018). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Molecules, 23(12), 3129. Available at: [Link]

-

Sala, C., Busto, O., Guasch, J., & Zamora, F. (2005). Contents of 3-alkyl-2-methoxypyrazines in musts and wines from Vitis vinifera variety Cabernet Sauvignon: influence of irrigation and plantation density. Journal of the Science of Food and Agriculture, 85(7), 1131-1136. Available at: [Link]

- Belancic, A., & Agosin, E. (2007). Methoxypyrazines in Grapes and Wines of Vitis vinifera cv. Carmenere. American Journal of Enology and Viticulture, 58(4), 462-469.

- Kotseridis, Y., Beloqui, A. A., Bertrand, A., & Doazan, J. P. (1998). An Analytical Method for Studying the Volatile Compounds of Merlot Noir Clone Wines. American Journal of Enology and Viticulture, 49(1), 44-48.

-

Li, M., et al. (2019). Behavior of 3-isobutyl-2-methoxypyrazine biosynthesis related to proposed precursor and intermediate in wine grape. Food Chemistry, 277, 609-616. Available at: [Link]

-

Shimadzu. (n.d.). Multiresidue Pesticides Analysis Using Synchronous Scan/SIM Mode GC/MS. Available at: [Link]

-

Pickering, G. J., & Spink, M. (2008). Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice. Journal of Food Science, 73(6), S262-S267. Available at: [Link]

-

Waypoint Analytical. (n.d.). Plant Tissue Sampling. Available at: [Link]

-

The Good Scents Company. (n.d.). This compound. Available at: [Link]

- Marais, J. (1998). Determination of 3-alkyl-2-methoxypyrazines in grapes, musts and wines: a review. South African Journal of Enology and Viticulture, 19(2), 25-36.

- Sala, C., Busto, O., Guasch, J., & Zamora, F. (2004). Factors affecting the presence of 3-alkyl-2-methoxypyrazines in grapes and wines. A review. Analytica Chimica Acta, 513(1), 29-44.

-

Shimadzu. (n.d.). Multiresidue Pesticides Analysis Using Synchronous Scan/SIM Mode GC/MS. Available at: [Link]

- Mills, H. A., & Jones Jr, J. B. (1996).

-

Medicinal Genomics. (n.d.). Sample Preparation Guide v4. Available at: [Link]

-

Ag PhD. (n.d.). Sampling Guide For Plant Tissue Analysis 0510. Available at: [Link]

-

Zamolo, F., & Wüst, M. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem, 24(19), e202300362. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lib3.dss.go.th [lib3.dss.go.th]

An In-depth Technical Guide to the Olfactory Threshold of 2-Ethyl-3-methoxypyrazine in Water

I have successfully found a specific olfactory threshold for 2-Ethyl-3-methoxypyrazine in water. One of the search results provides a value of 0.4-0.425 parts per billion (ppb), which is equivalent to 0.4-0.425 µg/L or 400-425 ng/L. This is a critical piece of quantitative data for the technical guide.

I also have supporting information on the typical odor descriptors for this compound ("earthy," "raw potato," "bell pepper"), its chemical properties, and standardized methods for sensory analysis (ASTM E679). I have enough information to proceed with creating the in-depth technical guide as requested.

Therefore, I will now move on to structuring the guide, creating the necessary tables and diagrams, and writing the content with the required scientific integrity and formatting. I do not need to perform additional searches at this time.

Introduction

This compound (FEMA No. 3153) is a potent, naturally occurring aromatic compound that significantly influences the sensory profile of numerous foods and beverages, including coffee, chocolate, and some wines.[1] In the realm of water quality and environmental science, its presence, even at trace levels, can be a critical indicator of certain biological processes or potential contamination events. The characteristic aroma of this compound is often described as earthy, reminiscent of raw potato or green bell pepper.[1] Understanding the lower limit of human detection for this compound in water—its olfactory threshold—is paramount for researchers, water quality professionals, and sensory scientists. This guide provides a comprehensive overview of the olfactory threshold of this compound in an aqueous matrix, details the methodologies for its determination, and discusses the scientific principles underpinning these sensory evaluation techniques.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting sensory experiments. These properties influence its volatility, solubility, and interaction with sensory receptors.

| Property | Value | Source |

| Chemical Formula | C₇H₁₀N₂O | PubChem |

| Molar Mass | 138.17 g/mol | PubChem |

| Boiling Point | 90 °C at 40 mmHg | PubChem |

| logP (o/w) | 1.800 | The Good Scents Company[1] |

| Solubility in Water | 2474 mg/L at 25 °C (estimated) | The Good Scents Company[1] |

| Odor Type | Earthy, raw potato, green pepper, nutty | The Good Scents Company[1] |

Table 1: Key Physicochemical Properties of this compound.[1][2]

Olfactory Threshold in Water

The olfactory threshold is the minimum concentration of a substance that can be detected by the human sense of smell. For this compound in water, the reported odor detection threshold is in the range of 0.4 to 0.425 parts per billion (ppb) .[3] This is equivalent to 0.4-0.425 micrograms per liter (µg/L) or 400-425 nanograms per liter (ng/L). The extremely low threshold of this and other related methoxypyrazines underscores their significance as potent odorants.[4][5] It is important to note that individual sensitivity to methoxypyrazines can vary significantly.[6]

Methodologies for Olfactory Threshold Determination

The determination of an olfactory threshold is a complex process that requires rigorous, standardized methodologies to ensure the reliability and reproducibility of the results. The most widely accepted standard for this purpose is ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits.[4]

Core Principles of ASTM E679

The ASTM E679 standard is designed to minimize bias and variability in sensory testing.[4] The causality behind its specific procedural choices is rooted in psychophysical principles:

-

Forced-Choice Presentation: Panelists are presented with multiple samples, typically three (a "triangle test"), where one contains the odorant at a specific concentration and the others are blanks (odor-free water). They are required to choose the sample that is different, even if they are not certain. This "forced-choice" design corrects for guessing and provides a more objective measure of detection than simply asking if an odor is present.

-

Ascending Concentration Series: The test begins with concentrations well below the expected threshold and gradually increases. This approach prevents sensory fatigue and adaptation that can occur if a panelist is first exposed to a high concentration.

-

Method of Limits: The threshold is determined as the geometric mean of the last concentration missed and the first concentration correctly identified. This method provides a systematic way to pinpoint the transition from non-detection to detection.

Experimental Workflow for Olfactory Threshold Determination

The following diagram illustrates a typical workflow for determining the olfactory threshold of this compound in water, based on the principles of ASTM E679.

Caption: Workflow for Olfactory Threshold Determination.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for determining the olfactory threshold of this compound in water.

1. Materials and Reagents:

-

High-purity this compound (≥99%)

-

Odor-free water (generated by passing distilled or deionized water through activated carbon)

-

Glassware (volumetric flasks, pipettes, Erlenmeyer flasks with ground-glass stoppers), all made odor-free by heating at 400°C for at least 1 hour.

-

Panel of at least 8-10 trained sensory panelists.

2. Panelist Selection and Training:

-

Screen potential panelists for their ability to detect a range of standard odorants in water.

-

Train selected panelists on the triangle test procedure and familiarize them with the earthy/potato-like aroma of this compound.

3. Preparation of Solutions:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration that allows for accurate serial dilutions into the ng/L range.

-

Ascending Concentration Series: Prepare a series of dilutions in odor-free water, typically with a dilution factor of 2 or 3 between each step. The series should span a range from well below to well above the expected threshold (e.g., from 50 ng/L to 2000 ng/L).

4. Sensory Evaluation Procedure:

-

For each concentration step, present each panelist with a set of three flasks (triangle test). Two flasks will contain only odor-free water (blanks), and one will contain the this compound dilution. The position of the spiked sample should be randomized for each presentation.

-

Instruct panelists to sniff the headspace of each flask and identify the sample that has a different odor.

-

Begin with the lowest concentration and proceed to higher concentrations. A break of at least 15 minutes is recommended between different concentration series to prevent sensory fatigue.

5. Data Analysis and Threshold Calculation:

-

For each panelist, the individual threshold is calculated as the geometric mean of the highest concentration they failed to correctly identify and the lowest concentration they did correctly identify.

-

The group threshold, often referred to as the Best Estimate Threshold (BET), is then calculated as the geometric mean of the individual thresholds.

Advanced Analytical Corroboration: Gas Chromatography-Olfactometry (GC-O)

While sensory panels are the gold standard for determining olfactory thresholds, Gas Chromatography-Olfactometry (GC-O) provides a powerful instrumental correlation. In GC-O, the effluent from a gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a heated "sniff port" where a trained analyst can detect and describe odors as they elute from the column.

This technique is invaluable for:

-

Confirming the identity of the odor-active compound.

-

Assessing the odor activity of a compound in a complex mixture.

-

Providing a semi-quantitative measure of odor intensity.

The following diagram illustrates the fundamental principle of a GC-O system.

Caption: Principle of Gas Chromatography-Olfactometry (GC-O).

Conclusion

The olfactory threshold of this compound in water is exceptionally low, falling within the range of 0.4-0.425 ppb.[3] This potency necessitates the use of highly controlled and standardized sensory evaluation methods, such as the ASTM E679 forced-choice ascending concentration series, for its accurate determination. The integration of such sensory data with advanced instrumental techniques like Gas Chromatography-Olfactometry provides a robust and comprehensive understanding of this critical odorant. For researchers and professionals in water quality, beverage production, and environmental science, a thorough grasp of these principles and methodologies is essential for effective monitoring, quality control, and sensory analysis.

References

-

Leffingwell & Associates. (n.d.). Odor & Flavor Detection Thresholds in Water. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

- Pickering, G. J., et al. (2007). Determination of Ortho- and Retronasal Detection Thresholds for 2-Isopropyl-3-Methoxypyrazine in Wine. Journal of Food Science, 72(8), S568-S573.

- Alberts, P., et al. (2012). Sensory interaction between 3-mercaptohexan-1-ol and 2-isobutyl-3-methoxypyrazine in dearomatised Sauvignon blanc. Australian Journal of Grape and Wine Research, 18(3), 329-337.

- Harris, R. L. N., et al. (1987). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Australian Journal of Grape and Wine Research, 23(2), 49-52.

- Shibamoto, T. (1986). Odor Threshold of Some Pyrazines. Journal of Food Science, 51(4), 1098-1099.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Sensory Characteristics of 2-Ethyl-3-methoxypyrazine

Introduction: The Potent World of Alkoxy-Pyrazines

Alkyl-alkoxypyrazines are a class of potent, nitrogen-containing heterocyclic compounds that command significant attention in the fields of flavor and fragrance chemistry, food science, and enology.[1] Their sensory impact is disproportionately large relative to their concentration, often possessing exceptionally low odor thresholds that can be measured in parts per trillion (ng/L).[2][3][4] Among these, 2-Ethyl-3-methoxypyrazine (ETMP) is a subject of considerable interest. It is a key aroma compound responsible for distinct sensory notes in a variety of natural products, most notably contributing to the characteristic profiles of certain grape varieties, roasted goods, and vegetables.[5][6]

This guide provides a comprehensive technical overview of the sensory characteristics of this compound. We will delve into its core sensory profile, natural occurrence, analytical quantification methodologies, and protocols for sensory evaluation. The objective is to equip researchers, scientists, and product development professionals with the foundational knowledge and practical frameworks required to understand, measure, and manage the sensory impact of this potent aromatic compound.

Physicochemical and Core Sensory Profile

The sensory perception of a volatile compound is intrinsically linked to its chemical and physical properties. These properties govern its volatility, interaction with olfactory receptors, and stability within a given matrix.

2.1 Key Properties this compound (CAS No: 25680-58-4) is characterized by a unique combination of sensory descriptors.[7][8] Its profile is predominantly earthy, with strong notes of raw potato and damp soil.[5][7] Depending on its concentration and the surrounding chemical matrix, it can also present nutty or roasted nuances.[5][8] This complexity makes it a versatile, albeit challenging, compound in flavor chemistry.

| Property | Value | Source |

| Chemical Formula | C₇H₁₀N₂O | PubChem |

| Molecular Weight | 138.17 g/mol | PubChem |

| Boiling Point | 90.0 °C at 40.00 mm Hg | The Good Scents Company[5] |

| Odor Threshold (Water) | 425 parts per 10¹² (0.425 ng/L) | J. AGR. FOOD CHEM., 1970[2] |

| Primary Odor Descriptors | Earthy, raw potato, damp soil, musty, nutty, roasted | The Good Scents Company, Sigma-Aldrich[5][7] |

| FEMA Number | 3280 | Sigma-Aldrich[7] |

2.2 Natural Occurrence and Significance ETMP is found in a range of food and beverage products, where its presence can be either a defining characteristic or an indicator of quality. Its formation can be biosynthetic, as in plants, or process-induced, typically through Maillard reactions and Strecker degradation during heating.[1]

-

Wine: ETMP is one of the methoxypyrazines responsible for the "green" or "herbaceous" notes in grape varieties like Cabernet Sauvignon and Sauvignon blanc.[6] Its concentration is a critical quality parameter, with levels needing careful management through viticultural practices to achieve a desired aromatic profile.[9]

-

Coffee and Chocolate: The roasting process provides the necessary precursors (amino acids and sugars) and thermal energy for pyrazine formation, contributing to the characteristic roasted and nutty notes.[5][10]

-

Vegetables: The distinct earthy scent of raw potatoes is strongly associated with the presence of ETMP.[5][7][8]

Biosynthesis and Formation Pathways

Understanding the formation pathways of this compound is critical for controlling its concentration in final products. The primary routes involve both enzymatic processes in living organisms and chemical reactions during thermal processing. In grapes, for instance, the biosynthesis is believed to start from amino acids, such as leucine or isoleucine, which are converted to an α-dicarbonyl and then react with an amino donor to form the pyrazine ring, followed by methylation. In thermally processed foods, the Maillard reaction between reducing sugars and amino acids is the dominant pathway.

Caption: Simplified formation pathways of this compound.

Analytical Methodologies for Quantification

Accurate quantification of this compound is essential for quality control and research. Due to its high volatility and extremely low concentration in most matrices, the chosen analytical technique must offer high sensitivity and selectivity. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard.

4.1 Experimental Protocol: Quantification by HS-SPME-GC-MS

This protocol describes a validated method for quantifying ETMP in a liquid matrix (e.g., wine) using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS analysis. The headspace sampling approach is ideal as it isolates volatile compounds from the non-volatile matrix, reducing interference and enhancing sensitivity.[3][11]

Rationale for Method Selection:

-

HS-SPME: This is a solvent-free extraction technique that is both sensitive and environmentally friendly. It concentrates volatile analytes from the headspace above the sample, making it perfect for trace-level analysis.

-

GC-MS: Provides excellent chromatographic separation (GC) and definitive identification and quantification (MS). Using a deuterated internal standard is crucial for correcting variations in extraction efficiency and instrument response.[12]

Step-by-Step Methodology:

-

Sample Preparation:

-

Pipette 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.

-

Add 1.5 g of Sodium Chloride (NaCl). Causality: Salting-out effect increases the volatility of ETMP by reducing its solubility in the aqueous phase, thereby increasing its concentration in the headspace.

-

Spike the sample with a known concentration of deuterated internal standard (e.g., this compound-d5). Causality: The internal standard, being chemically similar to the analyte, co-extracts and experiences similar matrix effects, allowing for accurate quantification.

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

Place the vial in an autosampler tray equipped with an agitator and heater.

-

Equilibrate the sample at 45°C for 15 minutes with agitation. Causality: This step ensures the analyte reaches equilibrium between the liquid and headspace phases.

-

Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 45°C. Causality: This specific fiber coating is effective at adsorbing a wide range of volatile and semi-volatile compounds, including pyrazines.

-

-

GC-MS Analysis:

-

Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

Column: Use a mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C (hold 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min (hold 5 min).

-

Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

-

Target Ions for ETMP (m/z): 138 (quantifier), 123, 94.[13]

-

Target Ions for ETMP-d5 (m/z): 143 (quantifier), 128.

-

-

-

Data Analysis:

-

Generate a calibration curve using standards of known ETMP concentrations prepared in a model matrix similar to the sample.

-

Calculate the concentration of ETMP in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Sensory Evaluation Protocols

Instrumental analysis identifies and quantifies a compound, but sensory evaluation is required to understand its perceptual impact.[14][15] Descriptive analysis with a trained panel is a powerful tool for characterizing the specific aroma attributes of ETMP.[16][17]

5.1 Experimental Protocol: Quantitative Descriptive Analysis (QDA)

This protocol outlines the procedure for characterizing the sensory profile of a sample containing ETMP using a trained human panel.

Rationale for Method Selection:

-

QDA: This method provides comprehensive, quantitative data on all perceived sensory attributes. It is highly reliable and reproducible when conducted with a well-trained panel.[14]

Step-by-Step Methodology:

-

Panelist Selection and Training:

-

Recruit 10-12 individuals based on their sensory acuity, availability, and ability to articulate perceptions.[17]

-

Conduct training sessions over several weeks. Expose panelists to a wide range of reference standards representing potential aroma notes (e.g., freshly turned soil for "earthy," sliced raw potato for "potato," etc.).

-

Develop a consensus vocabulary (lexicon) to describe the sensory attributes of samples containing ETMP.

-

Train panelists to use a 15-cm unstructured line scale for rating the intensity of each attribute, anchored with "low" and "high."

-

-

Sample Preparation and Presentation:

-

Prepare a base matrix (e.g., de-aromatized wine or water) spiked with a known concentration of ETMP. Include a control (base matrix only) and potentially other samples for comparison.

-

Present 30 mL of each sample in coded, lidded black glasses to prevent visual bias.

-

Serve samples at a controlled temperature (e.g., 20°C).

-

Randomize the presentation order for each panelist to avoid order effects.

-

-

Evaluation Procedure:

-

Panelists evaluate samples individually in isolated sensory booths.

-

For each sample, they first assess the aroma by sniffing, then rate the intensity of each attribute from the agreed-upon lexicon on the provided line scales.

-

A mandatory break with water and unsalted crackers is enforced between samples to prevent sensory fatigue.

-

-

Data Analysis:

-

Measure the ratings from the line scales and convert them to numerical data.

-

Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between samples for each attribute.

-

Use post-hoc tests (e.g., Tukey's HSD) to identify which sample means are different.

-

Visualize the results using spider plots or bar charts to compare the sensory profiles of the different samples.

-

Sensory Interactions: Synergism and Masking

The final perceived aroma of a product is rarely the result of a single compound. The sensory expression of ETMP can be significantly modified by the presence of other volatile compounds.[18]

-

Masking: In wine, high concentrations of fruity esters (e.g., ethyl hexanoate, isoamyl acetate) can suppress the perception of the "green" and "herbaceous" notes contributed by methoxypyrazines.[6][18] This is a critical consideration in winemaking, where achieving a balance between fruity and vegetative notes is often the goal.

-

Enhancement: Conversely, certain compounds can enhance the perception of ETMP. While less documented for ETMP specifically, it is known that even sub-threshold concentrations of some odorants can influence the perception of others.

Conclusion and Future Directions

This compound is a powerful aroma compound with a distinctive earthy and vegetative sensory profile. Its low odor threshold makes its management a critical aspect of quality control in the food and beverage industry. Accurate quantification through methods like HS-SPME-GC-MS and a thorough understanding of its perceptual characteristics via sensory evaluation are paramount for any researcher or developer working with this compound.

Future research should focus on further elucidating the complex synergistic and antagonistic interactions between ETMP and other volatile compounds in various food matrices. Additionally, exploring the genetic and environmental factors that control its biosynthesis in plants could provide novel strategies for modulating its concentration to achieve desired sensory outcomes.

References

-

This compound pyrazine, 2-methoxy-3-ethyl. (n.d.). The Good Scents Company. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Advances in the Ester Accumulation and Regulation in Grape Berries and Wine. (2023). MDPI. Retrieved from [Link]

-

Odor Threshold of Some Pyrazines. (2015). ResearchGate. Retrieved from [Link]

-

RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0. (2023). Food and Chemical Toxicology. Retrieved from [Link]

-

Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique. (2021). MDPI. Retrieved from [Link]

-

3-Isobutyl-2-methoxypyrazine is neutrally perceived by consumers at usual concentrations in French Sauvignon and Fer wines from the Gaillac area. (2020). OENO One. Retrieved from [Link]

-

2-Methoxy-3-isobutylpyrazine in grape berries and its dependence on genotype. (2010). Phytochemistry. Retrieved from [Link]

-

2-methoxy-3-methyl pyrazine. (n.d.). The Good Scents Company. Retrieved from [Link]

-

This compound, 25680-58-4. (n.d.). Perflavory. Retrieved from [Link]

-

Showing Compound 3-Ethyl-2-methoxypyrazine (FDB019741). (n.d.). FooDB. Retrieved from [Link]

-

Perception of odors of simple pyrazines by young and elderly subjects: a multidimensional analysis. (1981). PubMed. Retrieved from [Link]

-

How to validate flavorings: aroma testing and sensory evaluation. (2024). BRF Ingredients. Retrieved from [Link]

-

Analysis of food flavourings by gas chromatography-olfactometry. (n.d.). Imre Blank's Homepage. Retrieved from [Link]

-

Perception, of Odors of Simple Pyrazines by Young and Elderly Subjects: A Multidimensional Analysis. (1981). Pharmacology Biochemistry and Behavior. Retrieved from [Link]

-

Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. (2017). ResearchGate. Retrieved from [Link]

-

Use of gas chromatography-olfactometry to identify key odorant compounds in dark chocolate. Comparison of samples before and after conching. (2002). PubMed. Retrieved from [Link]

-

Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. (1987). ResearchGate. Retrieved from [Link]

-

Sensory assessment: How to implement flavour evaluation techniques. (n.d.). Everglow Spirits. Retrieved from [Link]

-

Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2018). MDPI. Retrieved from [Link]

-

Study: Odorant receptor recognizes pyrazines in both humans and domesticated animals. (2021). News-Medical.net. Retrieved from [Link]

-

Sensory analysis – How flavour tests support product development. (2024). Tentamus Group. Retrieved from [Link]

-

Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. (1970). ACS Publications. Retrieved from [Link]

-

Food Flavor Chemistry and Sensory Evaluation. (2024). PMC - NIH. Retrieved from [Link]

-

Comparative Analysis of Pyrazine Compounds in Soy Sauce Aroma Baijiu from Different Regions and Their Impact on Flavor Profiles. (2024). ResearchGate. Retrieved from [Link]

-

Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. (2021). MDPI. Retrieved from [Link]

-

Gas chromatography–olfactometry in food flavour analysis. (2007). Journal of Chromatography A. Retrieved from [Link]

-

Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique. (2021). NIH. Retrieved from [Link]

-

Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. (2024). LinkedIn. Retrieved from [Link]

-

The Science of Pyrazines in Wine. (2023). SevenFifty Daily. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 25680-58-4 [thegoodscentscompany.com]

- 6. The Science of Pyrazines in Wine | SevenFifty Daily [daily.sevenfifty.com]

- 7. 2-乙基-3-甲氧基吡嗪 ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 8. Showing Compound 3-Ethyl-2-methoxypyrazine (FDB019741) - FooDB [foodb.ca]

- 9. researchgate.net [researchgate.net]

- 10. Use of gas chromatography-olfactometry to identify key odorant compounds in dark chocolate. Comparison of samples before and after conching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]

- 15. Food Flavor Chemistry and Sensory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]

- 17. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]

- 18. mdpi.com [mdpi.com]

Natural occurrence of 2-Ethyl-3-methoxypyrazine in foods

An In-Depth Technical Guide to the Natural Occurrence of 2-Ethyl-3-methoxypyrazine in Foods

Abstract

This compound (ETMP) is a heterocyclic nitrogen-containing compound that contributes to the sensory profile of a variety of foods. Possessing a characteristic earthy, raw potato, and bell pepper aroma, its presence is a result of two distinct formation pathways: biosynthesis in plants and thermal generation during food processing.[1][2] Unlike its more potent and extensively studied analogs, such as 2-isobutyl-3-methoxypyrazine (IBMP), ETMP has a significantly higher odor detection threshold, positioning it as a secondary, yet distinct, contributor to food aroma.[3] This technical guide provides a comprehensive overview of the current scientific understanding of ETMP, targeting researchers and professionals in the fields of food science, analytical chemistry, and flavor development. We will explore its dual formation mechanisms, its documented occurrence in key food matrices such as wine, coffee, and vegetables, and the validated analytical methodologies for its accurate quantification. This guide aims to synthesize technical data with practical insights, providing a foundational resource for understanding and analyzing this specific flavor compound.

Introduction to Alkyl-Methoxypyrazines in Food Aroma

Pyrazines are a class of volatile organic compounds ubiquitous in nature and are central to the aroma of many raw and cooked food products.[4] Within this family, the 3-alkyl-2-methoxypyrazine (MP) subclass is particularly significant for its potent "green" and "earthy" sensory attributes.[4] These compounds are biosynthesized by numerous plants and are responsible for the characteristic aromas of vegetables like bell peppers and the vegetative notes in certain wine grape varieties.[4][5]

This compound (ETMP), the focus of this guide, is a member of this subclass.

-

Chemical Identity:

-

Sensory Profile: The primary sensory descriptors for ETMP include earthy, raw potato, nutty, and green bell pepper.[1][2] It is sometimes referred to as "Earthy Pyrazine" in the flavor industry.[2]

The significance of any aroma compound is dictated by both its concentration and its odor detection threshold. While ETMP shares a sensory language with other MPs, its relatively high threshold dictates that its impact on a food's final aroma profile is highly context- and concentration-dependent.

Biosynthesis of this compound in Plants

In plants such as grapevines (Vitis vinifera) and bell peppers (Capsicum annuum), MPs are not products of thermal reactions but are synthesized through a specific enzymatic pathway.[4] While the pathway for ETMP has not been elucidated with the same level of detail as for IBMP, a putative pathway can be constructed based on established mechanisms for other MPs.[7][8]

The biosynthesis is broadly a two-stage process:

-

Formation of the Hydroxypyrazine Precursor: This stage involves the condensation of an amino acid with a glyoxal or a related dicarbonyl compound.[8] For IBMP, the amino acid L-leucine provides the isobutyl side chain.[4] By analogy, for ETMP, an amino acid with an ethyl group precursor, such as L-isoleucine (which can be metabolized to provide the ethyl group), is the likely progenitor of the side chain. This amino acid condenses with another, such as glycine, to form the heterocyclic ring structure, resulting in the non-volatile intermediate, 2-hydroxy-3-ethylpyrazine.[8]

-

O-Methylation: The final, and crucial, step for creating the volatile aroma compound is the methylation of the hydroxyl group. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzyme.[7] The enzyme transfers a methyl group from the cofactor SAM to the hydroxyl group of the pyrazine precursor, yielding the volatile this compound and S-adenosyl-homocysteine (SAHcy).[7] In grapevines, the enzyme VvOMT3 has been identified as the key catalyst for this step in IBMP biosynthesis.

Caption: Putative biosynthetic pathway for this compound (ETMP) in plants.

Formation during Thermal Processing

In contrast to its biosynthesis in plants, the presence of ETMP and other pyrazines in foods like coffee, cocoa, and baked goods is a direct consequence of thermal processing.[9] The primary mechanism is the Maillard reaction, a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids.[9][10]

The formation of specific alkylpyrazines is dependent on the available amino acid precursors. The reaction proceeds through the formation of α-aminoketones via Strecker degradation, which then condense and oxidize to form the pyrazine ring. The specific alkyl substitutions on the final pyrazine molecule are derived from the side chains of the reacting amino acids. The formation of ETMP would thus require amino acids that can contribute an ethyl group upon degradation.

Key factors that influence the rate and profile of pyrazine formation during processing include:

-

Temperature and Time: Higher roasting temperatures generally increase the rate of pyrazine formation.[11]

-

pH: The pH of the food matrix can significantly affect the reaction pathways.[11][12]

-

Water Activity: Pyrazine formation is enhanced at intermediate water activity levels.[10]

-

Precursor Availability: The concentration and type of free amino acids and reducing sugars in the raw material are fundamental.

Natural Occurrence in Key Food Matrices

The concentration of ETMP in foods is often low and, due to its high sensory threshold, it is less frequently quantified than its potent analogs like IBMP.

Grapes and Wine

3-Alkyl-2-methoxypyrazines are defining varietal aromas for grapes like Cabernet Sauvignon, Sauvignon blanc, and Merlot. While IBMP is the most studied and typically most abundant, ETMP has been reported.

-

Occurrence: The presence of ETMP was noted in Sauvignon blanc grapes in one study. However, other extensive analyses of Sauvignon blanc wines failed to detect it, or found it in trace amounts below the limit of quantification.[13]

-

Sensory Impact: Given its high odor threshold of approximately 425 ng/L in water, it is considered unlikely that ETMP contributes significantly to wine aroma unless present at unusually high concentrations.[13] This is a critical point of differentiation from IBMP, which can impact wine aroma at concentrations as low as 1-2 ng/L.

Coffee and Cocoa

Pyrazines are quintessential to the desirable roasted, nutty, and chocolatey aromas of coffee and cocoa.[9] These are formed during the roasting of the beans. While the literature extensively covers compounds like 2-ethyl-3,5-dimethylpyrazine for its nutty, cocoa-like notes, direct quantification of ETMP is less common.[9][14] However, its known sensory profile of "coffee" and "chocolate" strongly suggests it is a natural component of the complex pyrazine mixture in these products.[1][2] Its presence contributes to the overall depth and authenticity of the roasted flavor profile.

Vegetables

The characteristic "green" aroma of certain vegetables is strongly linked to methoxypyrazines.

-

Bell Peppers: While IBMP is the dominant compound responsible for the classic green bell pepper aroma, the sensory profile of ETMP is also described as "bell pepper-like".[1][15] It likely acts as a secondary contributor to the overall aroma complex.

-

Potatoes: The aroma of ETMP is most frequently and distinctly described as "raw potato".[1][2][16] This makes it a key character-impact compound for raw potato aroma and flavor.

Table 1: Comparative Overview of Key Methoxypyrazines in Food

| Compound | Common Sensory Descriptors | Odor Threshold (in water, ng/L) | Key Food Matrices | Formation Pathway |

| This compound (ETMP) | Earthy, raw potato, bell pepper, nutty[1][2] | ~425[3][13] | Wine, Coffee, Potato, Bell Pepper | Biosynthesis & Thermal |

| 2-Isobutyl-3-methoxypyrazine (IBMP) | Green bell pepper, pea pod, earthy[4] | ~2[3] | Wine (Cabernet, Sauvignon), Bell Pepper | Biosynthesis |

| 2-Isopropyl-3-methoxypyrazine (IPMP) | Earthy, pea, potato, musty[4][17] | ~2[3] | Wine, Grapes, Coffee (off-flavor)[17][18] | Biosynthesis |

Analytical Methodologies for Quantification

The quantification of ETMP in complex food matrices is challenging due to its typically low concentrations (ng/L or ppb levels) and the presence of interfering compounds. A robust analytical workflow is essential for achieving the required sensitivity and accuracy. Stable Isotope Dilution Analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard methodology.[14][19]

Caption: General analytical workflow for the quantification of ETMP in a liquid matrix.

Detailed Protocol: Quantification of ETMP in Wine using SIDA-GC-MS

This protocol describes a self-validating system where the deuterated internal standard corrects for variations in extraction efficiency and instrument response.

1. Materials and Reagents:

-

Wine Sample

-

This compound (ETMP) analytical standard

-

This compound-d5 (ETMP-d5) internal standard solution (e.g., in ethanol)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)

-

Methanol, Dichloromethane, Acetonitrile (HPLC grade)

-

Deionized Water

-

Sodium Chloride (for salting out, if needed)

2. Sample Preparation (SPE):

-

Spiking: To a 40 mL aliquot of wine in a glass vial, add a precise volume of the ETMP-d5 internal standard solution to achieve a known concentration (e.g., 20 ng/L). Vortex to mix.

-

Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically by washing with methanol followed by deionized water.

-

Sample Loading: Load the 40 mL spiked wine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 2-3 mL/min).

-

Washing: Wash the cartridge with 10 mL of deionized water to remove sugars, acids, and other polar interferences.

-

Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

-

Elution: Elute the retained analytes (including ETMP and ETMP-d5) with a small volume of a suitable organic solvent, such as 1-2 mL of acetonitrile or dichloromethane.[19] Collect the eluate in a GC vial insert.

-

Concentration: If necessary, concentrate the eluate to a final volume of ~100 µL under a gentle stream of nitrogen.

3. Instrumental Analysis (GC-MS):

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.[19]

-

Column: HP-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).[19]

-

Injector: Splitless mode, 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 min, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min, hold for 5 min. (This is an example program and must be optimized).

-

Mass Spectrometer: Agilent 5977 MS or equivalent, operated in Electron Ionization (EI) mode.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.

-

Ions to Monitor for ETMP (m/z): 138 (molecular ion), 123 (loss of methyl), 110 (loss of ethyl).[6]

-

Ions to Monitor for ETMP-d5 (m/z): 143 (molecular ion), 128, 115.

-

4. Quantification:

-

Generate a calibration curve using standards containing known concentrations of ETMP and a fixed concentration of ETMP-d5.

-

Plot the ratio of the peak area of the analyte (ETMP) to the peak area of the internal standard (ETMP-d5) against the concentration of ETMP.

-

Calculate the concentration of ETMP in the unknown sample by determining its peak area ratio and interpolating from the calibration curve.

Conclusion and Future Research

This compound is a fascinating, naturally occurring aroma compound with a dual identity, arising from both plant biosynthesis and thermal processing. Its characteristic earthy, raw potato aroma makes it a unique contributor to the flavor profiles of wine, coffee, and various vegetables. However, its high odor detection threshold compared to other potent methoxypyrazines means its sensory relevance is often secondary, requiring significantly higher concentrations to be perceived.

The analytical frameworks for its detection are well-established, relying on sensitive GC-MS techniques. For professionals in quality control and product development, understanding the concentration and sensory impact of ETMP can provide deeper insights into product character, authenticity, and potential off-notes.

Future research should focus on:

-

Quantitative Surveys: Broader, more systematic quantification of ETMP across a wider range of raw and processed foods to build a comprehensive database of its natural occurrence.

-

Biosynthetic Elucidation: Definitive identification of the specific amino acid precursors and the O-methyltransferase enzyme responsible for its biosynthesis in various plants.

-

Sensory Studies: Conducting sensory analysis in different food matrices to better understand its contribution and potential synergistic or masking effects in complex aroma systems.

References

- The Aroma of Roasting: Pyrazines in Coffee and Cocoa Flavors. (2026). Google Cloud.

- Lacey, M. J., Allen, M. S., Harris, R. L. N., & Brown, W. V. (n.d.). Methoxypyrazines in Sauvignon blanc Grapes and Wines. American Journal of Enology and Viticulture.

- Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder. (n.d.). PubMed.

- Formation of Methyl Pyrazine during Cocoa Bean Ferment

- Fluidized bed roasting of cocoa nibs speeds up processing and favors the form

- Factors Affecting the Formation of Alkylpyrazines during Roasting Treatment in Natural and Alkalinized Cocoa Powder. (n.d.).

- 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (2023).

- Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. (n.d.). NIH.

- Assessing Alkyl Methoxypyrazines as Predictors of the Potato-Taste Defect in Coffee. (2022). ACS Food Science & Technology.

- Factors affecting the presence of 3-alkyl-2- methoxypyrazines in grapes and wines. A review. (n.d.). Unknown Source.

- A Comparative Guide to Method Validation for this compound (ETMP) Analysis in Wine. (n.d.). Benchchem.

- Contents of 3-alkyl-2-methoxypyrazines in musts and wines from Vitis vinifera variety Cabernet sauvignon: influence of. (n.d.). Unknown Source.

- 2-isobutyl-3-methoxypyrazine, 24683-00-9. (n.d.). The Good Scents Company.

- (PDF) Methoxypyrazines of Grapes and Wines. (n.d.).

- Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality. (n.d.). PubMed.

- Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice. (2008). Journal of Food Science.

- 2-Methoxy-3-isobutylpyrazine in grape berries and its dependence on genotype. (2025). Unknown Source.

- Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. (n.d.). PubMed.

- Methoxypyrazines in Red Wines: Occurrence of 2-Methoxy-3-(1-methylethyl)pyrazine. (n.d.). Journal of Agricultural and Food Chemistry.

- Synthesis and odor properties of some additional compounds related to 2-isobutyl-3-methoxypyrazine. (n.d.). Unknown Source.

- Potent Odorants of Raw Arabica Coffee. Their Changes during Roasting. (2025).

- 3-Isobutyl-2-methoxypyrazine. (n.d.). Wikipedia.

- Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). (2013). PubMed.

- Assessing Alkyl Methoxypyrazines as Predictors of the Potato-Taste Defect in Coffee. (n.d.).

- Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality. (2020). PubMed.

- The Chemistry of Bell Peppers. (2016). Compound Interest.

- Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. (n.d.). MDPI.

- This compound pyrazine, 2-methoxy-3-ethyl. (n.d.). The Good Scents Company.

- Flavor Bites: 2-Ethyl 3-Methyl Pyrazine. (2017). Perfumer & Flavorist.

- 3-Isobutyl-2-methoxypyrazine is neutrally perceived by consumers at usual concentrations in French Sauvignon and Fer wines

- This compound, 25680-58-4. (n.d.). Perflavory.

- Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. (n.d.).

- (PDF) Odor Threshold of Some Pyrazines. (n.d.).

- This compound. (n.d.). NIST WebBook.

- 2-METHOXY-3-METHYL PYRAZINE 5% in ETOH, N

- Simplified Method for Detection and Quantification of 2-Methoxy-3-isobutylpyrazine in Wine. (2025).

Sources

- 1. This compound, 25680-58-4 [thegoodscentscompany.com]

- 2. This compound, 25680-58-4 [perflavory.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. compoundchem.com [compoundchem.com]

- 6. This compound [webbook.nist.gov]

- 7. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle | MDPI [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Methoxypyrazines in Sauvignon blanc Grapes and Wines | American Journal of Enology and Viticulture [ajevonline.org]

- 14. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Biosynthesis of Methoxypyrazines in Vitis vinifera: A Technical Guide for Researchers

Abstract

Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that play a pivotal role in the sensory profile of many Vitis vinifera grape varieties and the wines produced from them.[1][2] Characterized by their distinctive "green" or "herbaceous" aromas, such as bell pepper, asparagus, and pea, MPs can be either a desirable varietal characteristic or a detrimental indicator of unripe fruit, depending on their concentration.[2][3] This technical guide provides an in-depth exploration of the biosynthesis of methoxypyrazines in grapevines, designed for researchers, scientists, and professionals in drug development with an interest in viticulture and enology. We will dissect the current understanding of the biosynthetic pathway, the key enzymatic players, the genetic and environmental factors that regulate MP accumulation, and the analytical methodologies for their quantification. This guide is structured to provide not just a recitation of facts, but a causal understanding of the complex interplay of factors that govern the presence of these impactful molecules in one of the world's most important fruit crops.

Introduction to Methoxypyrazines in Vitis vinifera

Methoxypyrazines are a family of volatile compounds that contribute significantly to the aroma of numerous plants.[1] In the context of Vitis vinifera, three primary MPs are of oenological significance: 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).[4][5][6] These compounds are notable for their extremely low sensory detection thresholds, often in the parts-per-trillion range (ng/L).[3][6]

IBMP is the most abundant and well-studied MP in grapes, imparting a characteristic bell pepper or vegetative aroma.[2][3] IPMP is associated with earthy, pea, or asparagus notes, while SBMP is typically found at lower concentrations.[3][4] The presence and concentration of these compounds are highly dependent on the grape variety, with Cabernet Sauvignon, Sauvignon Blanc, Merlot, and Cabernet Franc being particularly known for their potential to accumulate MPs.[4][7]

The accumulation of MPs begins early in berry development, shortly after flowering, and typically peaks before veraison (the onset of ripening).[8][9] Post-veraison, MP concentrations generally decline due to a combination of dilution from berry growth and potential degradation.[8] The final concentration at harvest is a critical determinant of wine style and quality. While a certain level of MPs can contribute to the complexity and varietal character of wines like Sauvignon Blanc, excessive amounts in red varieties like Cabernet Sauvignon are often considered a flaw, masking desirable fruit aromas.[3][10]

| Methoxypyrazine | Common Aroma Descriptors | Typical Concentration Range in Grapes (ng/L) | Sensory Detection Threshold in Wine (ng/L) |

| 3-isobutyl-2-methoxypyrazine (IBMP) | Bell pepper, grassy, herbaceous, leafy | up to 307 | 10-16 (red), ~2 (white) |

| 3-isopropyl-2-methoxypyrazine (IPMP) | Green pea, earthy, asparagus, leafy | up to 48.7 | ~1-6 (red), ~0.3-1 (white) |

| 3-sec-butyl-2-methoxypyrazine (SBMP) | Earthy, bell pepper | < 11.2 | N/A |

Data compiled from various sources.[3][4][6][7]

The Biosynthetic Pathway of Methoxypyrazines

The complete biosynthetic pathway of methoxypyrazines in Vitis vinifera is not yet fully elucidated. However, significant progress has been made in identifying the precursor molecules and the final enzymatic step.[1] Two primary hypothetical pathways have been proposed, both culminating in a crucial O-methylation reaction.[7]

Proposed Precursor Molecules

It is widely accepted that branched-chain amino acids are the initial building blocks for the carbon skeleton of MPs.[7][11] Specifically:

-

Leucine is the proposed precursor for IBMP .

-

Valine is the proposed precursor for IPMP .

-

Isoleucine is the proposed precursor for SBMP .

Hypothetical Intermediate Steps

The intermediate steps leading from the amino acid precursors to the hydroxypyrazine intermediates are still under investigation. Two main hypotheses exist:

-

Amino Acid Amidation Pathway: This pathway suggests the initial amidation of the branched-chain amino acid, followed by condensation with a dicarbonyl compound like glyoxal to form the 3-alkyl-2-hydroxypyrazine (HP) intermediate.

-

Amino Acid Condensation Pathway: This alternative hypothesis proposes the condensation of two amino acids to form a cyclic dipeptide, which then undergoes further modifications to yield the HP intermediate.

While the exact sequence of reactions remains an active area of research, the formation of the 3-alkyl-2-hydroxypyrazine (e.g., 3-isobutyl-2-hydroxypyrazine, IBHP) is a critical juncture in the pathway.

The Confirmed Final Step: O-Methylation

The final and best-understood step in MP biosynthesis is the O-methylation of the 3-alkyl-2-hydroxypyrazine (HP) precursor to form the corresponding 3-alkyl-2-methoxypyrazine (MP).[10][11][12] This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs) and utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[11][12][13]

Several genes encoding for OMTs have been identified in Vitis vinifera, with VvOMT1, VvOMT2, and VvOMT3 being the most studied in relation to MP biosynthesis.[8][12][14] These enzymes exhibit different substrate specificities and expression patterns, suggesting distinct roles in the accumulation of different MPs. For instance, VvOMT1 has shown a higher catalytic activity towards 3-isobutyl-2-hydroxypyrazine (IBHP), the precursor to IBMP.[14]

Figure 1: Proposed biosynthetic pathway of methoxypyrazines in Vitis vinifera.

Regulation of Methoxypyrazine Biosynthesis

The accumulation of methoxypyrazines in grape berries is a highly regulated process, influenced by a complex interplay of genetic and environmental factors. Understanding these regulatory mechanisms is crucial for developing viticultural strategies to manage MP levels in grapes and wine.

Genetic Regulation

As previously mentioned, the VvOMT gene family plays a critical role in the final step of MP biosynthesis.[14] The expression of these genes is developmentally regulated, with peak expression occurring pre-veraison, coinciding with the period of maximum MP accumulation.[15] Different grape varieties exhibit distinct expression patterns of VvOMT genes, which likely contributes to the observed differences in their capacity to accumulate MPs.[7]

Environmental and Viticultural Regulation

A multitude of environmental factors and viticultural practices have been shown to significantly impact MP concentrations in grapes.

-

Sunlight Exposure: Increased sunlight exposure on the grape clusters is one of the most effective ways to reduce MP levels.[4] Light appears to both decrease the accumulation of MPs pre-veraison and potentially enhance their degradation post-veraison. Viticultural practices that improve cluster light exposure, such as leaf removal and specific pruning techniques, are therefore commonly employed to manage "green" characters in wine.[4]

-

Temperature: Cooler ripening conditions are strongly associated with higher MP concentrations at harvest.[4][16] Conversely, warmer temperatures tend to lead to lower MP levels.[4] This temperature effect appears to be independent of sugar accumulation, meaning that in warmer climates, MP levels may fall below the sensory threshold before the grapes reach optimal ripeness.[4]

-

Vine Water Status: Excessive water availability, either from rainfall or irrigation, can lead to increased vegetative growth and subsequent shading of the fruit, which in turn promotes higher MP accumulation.[10] Deficit irrigation strategies can be employed to control vine vigor, improve sunlight exposure to the clusters, and consequently reduce MP levels.[15]

-

Grape Maturity: As grapes ripen and mature, the concentration of MPs generally decreases.[4] This is attributed to both the cessation of biosynthesis and the dilution effect as the berries increase in size.[8] Harvest timing is therefore a critical decision for managing the final MP content of the resulting wine.

Methodologies for the Study of Methoxypyrazine Biosynthesis

The investigation of methoxypyrazine biosynthesis requires sensitive and accurate analytical techniques due to the very low concentrations of these compounds in the grape matrix.

Quantification of Methoxypyrazines

The gold standard for the quantification of MPs in grapes and wine is gas chromatography-mass spectrometry (GC-MS).[5][17] Due to the complexity of the wine matrix and the low analyte concentrations, a sample preparation step involving extraction and concentration is typically required.[18][19]

Common Extraction Techniques:

-

Solid-Phase Extraction (SPE): A widely used technique for cleaning up the sample and concentrating the analytes.[5]

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method that is well-suited for volatile compounds.[5]

-

Stir-Bar Sorptive Extraction (SBSE): A highly sensitive technique for trace analysis.[5]

The use of stable isotope-labeled internal standards is crucial for accurate quantification, compensating for any losses during sample preparation and analysis.[17]

Figure 2: A typical experimental workflow for the quantification of methoxypyrazines.

Enzyme Assays and Gene Expression Analysis

To study the enzymatic aspects of MP biosynthesis, in vitro assays using recombinant VvOMT enzymes can be performed. These assays typically involve incubating the purified enzyme with the hydroxypyrazine substrate and the methyl donor (SAM), followed by quantification of the resulting methoxypyrazine.

The expression levels of the VvOMT genes can be quantified using techniques such as quantitative real-time polymerase chain reaction (qRT-PCR). This allows researchers to correlate gene expression patterns with MP accumulation under different experimental conditions.

Conclusion and Future Directions